Methyl 8-chlorooctanoate Methyl 8-chlorooctanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13801043
InChI: InChI=1S/C9H17ClO2/c1-12-9(11)7-5-3-2-4-6-8-10/h2-8H2,1H3
SMILES: COC(=O)CCCCCCCCl
Molecular Formula: C9H17ClO2
Molecular Weight: 192.68 g/mol

Methyl 8-chlorooctanoate

CAS No.:

Cat. No.: VC13801043

Molecular Formula: C9H17ClO2

Molecular Weight: 192.68 g/mol

* For research use only. Not for human or veterinary use.

Methyl 8-chlorooctanoate -

Specification

Molecular Formula C9H17ClO2
Molecular Weight 192.68 g/mol
IUPAC Name methyl 8-chlorooctanoate
Standard InChI InChI=1S/C9H17ClO2/c1-12-9(11)7-5-3-2-4-6-8-10/h2-8H2,1H3
Standard InChI Key CSTARPJPLIGTHY-UHFFFAOYSA-N
SMILES COC(=O)CCCCCCCCl
Canonical SMILES COC(=O)CCCCCCCCl

Introduction

Chemical Identity and Structural Features

Methyl 8-chlorooctanoate belongs to the class of aliphatic chlorinated esters, with the IUPAC name methyl 8-chlorooctanoate. Its molecular structure comprises:

  • Octanoic acid backbone: An eight-carbon chain providing hydrophobicity and structural flexibility.

  • Chlorine substituent: Positioned at the terminal carbon (C8), enabling nucleophilic substitution reactions.

  • Methyl ester group: A methoxy carbonyl group (-COOCH<sub>3</sub>) at C1, which facilitates hydrolysis to the corresponding carboxylic acid.

The compound’s linear structure and polar functional groups contribute to its intermediate polarity, with a calculated octanol-water partition coefficient (logP) of 2.739 . This balance between hydrophobicity and solubility makes it suitable for reactions in both organic and aqueous-organic media.

Synthesis and Production Methods

Laboratory-Scale Synthesis

Methyl 8-chlorooctanoate is synthesized via acid-catalyzed esterification of 8-chlorooctanoic acid with methanol. The reaction follows classical Fischer esterification mechanics:

8-chlorooctanoic acid+CH3OHH+methyl 8-chlorooctanoate+H2O\text{8-chlorooctanoic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{methyl 8-chlorooctanoate} + \text{H}_2\text{O}

Typical conditions:

  • Catalyst: Concentrated sulfuric acid (0.5–1.5 mol%) .

  • Temperature: Reflux (60–85°C) .

  • Solvent: Excess methanol acts as both reactant and solvent.

  • Yield: 80–90% after purification by vacuum distillation .

Industrial Production

Industrial protocols optimize for throughput and cost efficiency:

  • Continuous esterification: Fixed-bed reactors with solid acid catalysts (e.g., sulfonated resins) enable continuous methanol and 8-chlorooctanoic acid feed .

  • Process parameters: Elevated pressures (2–5 bar) and temperatures (70–90°C) enhance reaction kinetics.

  • Byproduct management: Water generated during esterification is removed via azeotropic distillation to shift equilibrium toward product formation .

Physicochemical Properties

Key thermodynamic and physical properties of methyl 8-chlorooctanoate are summarized below:

PropertyValueUnitSource
Δ<sub>f</sub>G° (formation)-220.95kJ/mol
Δ<sub>f</sub>H° (gas)-489.63kJ/mol
Δ<sub>fus</sub>H°26.05kJ/mol
Δ<sub>vap</sub>H°49.17kJ/mol
logP (octanol-water)2.739-
McVol (molar volume)157.350mL/mol

Notable characteristics:

  • Thermal stability: The compound decomposes above 200°C, with decarboxylation and dehydrochlorination as primary degradation pathways.

  • Solubility: Miscible with common organic solvents (e.g., ethanol, ethyl acetate); limited water solubility (log<sub>10</sub>WS = -2.61) .

Reactivity and Chemical Behavior

Hydrolysis

The ester group undergoes acid- or base-catalyzed hydrolysis to yield 8-chlorooctanoic acid:

Methyl 8-chlorooctanoate+H2OH+/OH8-chlorooctanoic acid+CH3OH\text{Methyl 8-chlorooctanoate} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{8-chlorooctanoic acid} + \text{CH}_3\text{OH}
  • Acidic conditions: Slow hydrolysis at room temperature; accelerated under reflux with H<sub>2</sub>SO<sub>4</sub> .

  • Basic conditions: Rapid saponification with NaOH/KOH, yielding the sodium salt of 8-chlorooctanoic acid.

Nucleophilic Substitution

The C8 chlorine atom participates in S<sub>N</sub>2 reactions with nucleophiles (e.g., amines, thiols):

Methyl 8-chlorooctanoate+NH3methyl 8-aminooctanoate+HCl\text{Methyl 8-chlorooctanoate} + \text{NH}_3 \rightarrow \text{methyl 8-aminooctanoate} + \text{HCl}
  • Conditions: Polar aprotic solvents (DMF, DMSO), elevated temperatures (50–80°C) .

  • Applications: Synthesis of ω-amino esters for polymer precursors.

Reduction

Lithium aluminum hydride (LiAlH<sub>4</sub>) reduces the ester to 8-chlorooctanol:

Methyl 8-chlorooctanoateLiAlH48-chlorooctanol+CH3OH\text{Methyl 8-chlorooctanoate} \xrightarrow{\text{LiAlH}_4} \text{8-chlorooctanol} + \text{CH}_3\text{OH}
  • Yield: >90% under anhydrous conditions .

  • Side reactions: Over-reduction to alkanes is negligible due to the ester’s stability.

Applications in Industrial and Research Contexts

Pharmaceutical Intermediates

Methyl 8-chlorooctanoate is a precursor to:

  • Antifungal agents: Chlorinated fatty acid derivatives inhibit ergosterol synthesis in fungal membranes.

  • Prodrugs: Ester hydrolysis in vivo releases 8-chlorooctanoic acid, which exhibits anti-inflammatory activity .

Agrochemical Synthesis

  • Herbicides: Alkyl chlorides derived from the compound disrupt plant cell membrane integrity.

  • Insecticides: Thioether derivatives (via substitution with thiols) target insect acetylcholinesterase.

Polymer Science

  • Polyester modifications: Incorporation of chlorinated monomers enhances flame retardancy and UV stability.

  • Crosslinking agents: Reaction with diamines forms polyamide networks for hydrogels.

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